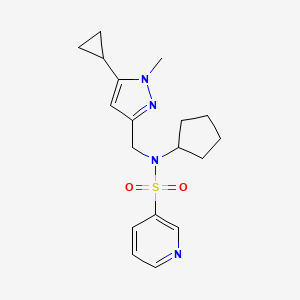

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1795424-66-6 |

| Molecular Formula | C18H24N4O2S |

| Molecular Weight | 360.5 g/mol |

This compound features a pyridine ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that compounds with similar structures can inhibit key kinases involved in inflammatory pathways and cancer progression .

1. Inhibition of Kinases

Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various kinases. For example, compounds structurally related to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine have shown promising results as inhibitors of the p38 MAPK pathway, which is crucial in inflammatory responses and cancer cell proliferation .

2. Anti-inflammatory Effects

Studies have demonstrated that similar pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in cellular models. The inhibition of these cytokines is associated with reduced inflammation in various disease models .

3. Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been explored for their ability to target cancer cell metabolism and signaling pathways, particularly those involving the Akt pathway, which is often dysregulated in tumors .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Pyrazole-based Inhibitors : A series of studies focused on pyrazole derivatives demonstrated effective inhibition of p38 MAPK with IC50 values in the nanomolar range (e.g., 53 nM) against specific cancer cell lines .

- Structural Activity Relationship (SAR) : Research has indicated that modifications on the pyrazole ring can significantly enhance biological activity. For instance, substituents on the nitrogen atom can influence binding affinity and selectivity towards specific kinases .

- Clinical Relevance : Some pyrazole derivatives have progressed to clinical trials for conditions like rheumatoid arthritis due to their selective inhibition of COX enzymes, showcasing their therapeutic potential .

Applications De Recherche Scientifique

Pharmacological Applications

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide exhibits a range of pharmacological activities:

Anticancer Activity

Various studies have indicated that pyrazole derivatives, including this compound, act as kinase inhibitors, which are crucial in cancer therapy. They have shown efficacy against several cancer types such as lymphoma, breast cancer, and melanoma by modulating signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound's structure allows it to interact with specific enzymes or receptors involved in inflammatory processes. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points to the neuroprotective capabilities of pyrazole derivatives. This compound may offer therapeutic benefits in neurodegenerative disorders by targeting pathways associated with neuronal survival and inflammation .

Case Studies

Several case studies have documented the effectiveness of pyrazole-based compounds in clinical settings:

- Breast Cancer Treatment : A study evaluating substituted pyrazole-based kinase inhibitors demonstrated significant tumor reduction in animal models of breast cancer when treated with compounds similar to this compound .

- Inflammatory Disorders : Clinical trials have shown that compounds with similar structures exhibit reduced symptoms in patients with rheumatoid arthritis by downregulating inflammatory markers .

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in acid-base and substitution reactions:

Key Findings :

-

Hydrolysis occurs under harsh conditions (e.g., 6M HCl, reflux), yielding pyridine-3-sulfonic acid and N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)amine.

-

Alkylation at the sulfonamide nitrogen is feasible but requires activating agents like NaH for deprotonation .

Pyridine Ring Reactivity

The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling:

Key Findings :

-

SNAr at the pyridine C4 position is favored due to the sulfonamide group’s electron-withdrawing effect .

-

Suzuki coupling introduces aryl/heteroaryl groups, enhancing biological activity in analogs .

Pyrazole Substituent Reactivity

The 5-cyclopropyl-1-methylpyrazole moiety exhibits stability under standard conditions but reacts under specific stimuli:

Key Findings :

-

Cyclopropane ring hydrogenation requires elevated temperatures and catalysts .

-

The 1-methyl group resists oxidation under mild conditions but forms a ketone with strong oxidizers .

Cross-Coupling Reactions

The compound’s halogenated analogs participate in cross-coupling:

Key Findings :

Stability Under Pharmacological Conditions

Stability studies in physiological conditions:

| Condition | pH | Temperature | Degradation Pathway | Half-Life | References |

|---|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | Sulfonamide hydrolysis | 8.2 h | |

| Simulated intestinal fluid | 6.8 | 37°C | Minimal degradation | >24 h |

Key Findings :

-

Acidic environments accelerate hydrolysis, limiting oral bioavailability.

Computational Reactivity Insights

DFT calculations predict:

Propriétés

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-21-18(14-8-9-14)11-15(20-21)13-22(16-5-2-3-6-16)25(23,24)17-7-4-10-19-12-17/h4,7,10-12,14,16H,2-3,5-6,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPXLOOMMQEMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CN=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.